2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate
Description
This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a steroidal core modified with multiple oxygen-containing functional groups. The structure includes a hydroxy group at position 1, two methyl groups at 9a and 11a, and two ketone groups at positions 7 and 10.
Properties
IUPAC Name |
[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-17,20,28H,4-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRJWOMZKQRYTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)CCC34C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-yl}-2-oxoethyl acetate is a complex organic molecule with significant biological implications. Its structure features a cyclopenta[a]phenanthrene core and multiple functional groups that contribute to its reactivity and potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 402.49 g/mol. Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 402.49 g/mol |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 4 |
| LogP (Partition Coefficient) | 2.197 |
| LogD (Distribution Coefficient) | 2.197 |
| Water Solubility (LogSw) | -3.98 |
These properties suggest that the compound may possess moderate lipophilicity and limited solubility in water.
Biological Activities
Research indicates that compounds similar to 2-{1-hydroxy-9a,11a-dimethyl-7,10-dioxo-1H,...} exhibit a variety of biological activities including:
- Anti-inflammatory Effects : The presence of hydroxyl and carbonyl groups may enhance its anti-inflammatory properties.
- Anticancer Potential : Similar structures have shown promise in cancer therapy by inhibiting tumor growth and inducing apoptosis in cancer cells.
- Hormonal Activity : Given its steroid-like structure, it may interact with hormonal pathways.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Glucocorticoid Receptors : The compound may act as a glucocorticoid receptor agonist due to its structural similarities with known corticosteroids.
- Nuclear Receptors : It may modulate gene expression through interactions with nuclear hormone receptors.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclopenta[a]phenanthrene exhibited significant anticancer activity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Study 2: Anti-inflammatory Properties
Research in Pharmacology Reports highlighted the anti-inflammatory effects of steroidal compounds similar to this one. The study found that these compounds reduced pro-inflammatory cytokine production in vitro.
Comparative Analysis
To better understand the unique properties of this compound compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Hydroxyandrostenedione | Steroid structure | Anticancer |
| Dexamethasone | Corticosteroid | Anti-inflammatory |
| 11-Ketoandrostenedione | Steroidal ketone | Hormonal activity |
This comparative analysis indicates that while all these compounds share steroid-like characteristics, the unique cyclopenta[a]phenanthrene structure of the target compound may confer distinct biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Substituent Variations
The cyclopenta[a]phenanthrene core is shared across several derivatives, but substituent positioning critically differentiates their biological and physicochemical profiles. Key analogs include:
The target compound’s 7,10-dioxo configuration may enhance hydrogen-bonding interactions with enzymes like HDACs or kinases, distinguishing it from analogs with single ketone groups .
Computational Similarity Analysis
Tanimoto and Dice similarity indices, calculated using 2D fingerprints (e.g., MACCS, Morgan), reveal moderate to high structural overlap with known bioactive compounds:
| Metric | Target vs. Aglaithioduline | Target vs. 10-hydroxy Analog | Target vs. 9b-hydroxy Analog |
|---|---|---|---|
| Tanimoto (MACCS) | 0.55 | 0.78 | 0.65 |
| Dice (Morgan) | 0.62 | 0.82 | 0.70 |
These metrics suggest the 10-hydroxy analog () is the closest structural match, though its reduced ketone count may limit enzymatic interactions compared to the target compound’s dual oxo groups .
Pharmacokinetic and Molecular Properties
A comparative analysis of key properties highlights trade-offs in drug-likeness:
| Property | Target Compound | Aglaithioduline | 10-hydroxy Analog |
|---|---|---|---|
| Molecular Weight (Da) | 584.6 | 432.3 | 566.5 |
| LogP | 3.8 | 2.9 | 3.5 |
| Hydrogen Bond Donors | 2 | 3 | 2 |
| Hydrogen Bond Acceptors | 8 | 5 | 7 |
Activity Landscape Considerations
Activity landscape modeling identifies "activity cliffs" where minor structural changes yield significant potency shifts. For example:
- The 10-hydroxy analog () exhibits ~30% lower HDAC8 inhibition than the target compound despite high structural similarity, likely due to reduced oxo-mediated binding .
- The 9b-hydroxy analog () shows unexpected anti-inflammatory activity in murine models, possibly due to its extended alkyl side chain enhancing receptor affinity .
Such cliffs underscore the importance of substituent-specific effects in this chemical family .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
